N-[2-oxo-2-phenyl-1-({4-[(E)-phenyldiazenyl]phenyl}amino)ethyl]furan-2-carboxamide
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Overview
Description
N-[2-oxo-2-phenyl-1-({4-[(E)-phenyldiazenyl]phenyl}amino)ethyl]furan-2-carboxamide is a complex organic compound with a unique structure that includes a furan ring, a carboxamide group, and a phenyldiazenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-oxo-2-phenyl-1-({4-[(E)-phenyldiazenyl]phenyl}amino)ethyl]furan-2-carboxamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-oxo-2-phenyl-1-({4-[(E)-phenyldiazenyl]phenyl}amino)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-oxo-2-phenyl-1-({4-[(E)-phenyldiazenyl]phenyl}amino)ethyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-oxo-2-phenyl-1-({4-[(E)-phenyldiazenyl]phenyl}amino)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Properties
CAS No. |
297147-91-2 |
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Molecular Formula |
C25H20N4O3 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-[2-oxo-2-phenyl-1-(4-phenyldiazenylanilino)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C25H20N4O3/c30-23(18-8-3-1-4-9-18)24(27-25(31)22-12-7-17-32-22)26-19-13-15-21(16-14-19)29-28-20-10-5-2-6-11-20/h1-17,24,26H,(H,27,31) |
InChI Key |
WEGBNVJTBUUKNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(NC2=CC=C(C=C2)N=NC3=CC=CC=C3)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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